2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-
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Overview
Description
2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- is an organic compound with the molecular formula C12H10O4. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of a carboxylic acid group, a hydroxyl group, and a methoxy group attached to the naphthalene ring system. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- typically involves the following steps:
Nitration: Naphthalene is nitrated to form 2-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, resulting in 2-aminonaphthalene.
Diazotization and Hydrolysis: The amino group is diazotized and then hydrolyzed to form 2-naphthol.
Methoxylation: 2-naphthol is then methoxylated to introduce the methoxy group at the 4-position.
Carboxylation: Finally, the compound undergoes carboxylation to introduce the carboxylic acid group at the 2-position.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. These methods often use catalysts and specific reaction conditions to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used for substitution reactions.
Major Products
Oxidation: Products include 2-naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-ketone.
Reduction: Products include 2-naphthalenemethanol, 5-hydroxy-4-methoxy-.
Substitution: Products vary depending on the nucleophile used.
Scientific Research Applications
2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, methyl ester
- 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, ethyl ester
- 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy-, propyl ester
Uniqueness
2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- is unique due to its specific substitution pattern on the naphthalene ring. The presence of both hydroxyl and methoxy groups in specific positions enhances its reactivity and potential applications in various fields. Its unique structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
5-hydroxy-4-methoxynaphthalene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O4/c1-16-10-6-8(12(14)15)5-7-3-2-4-9(13)11(7)10/h2-6,13H,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGQCCXRDGHGTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)C(=O)O)C=CC=C2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30444377 |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
303732-57-2 |
Source
|
Record name | 2-Naphthalenecarboxylic acid, 5-hydroxy-4-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30444377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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